molecular formula C21H22N6O3 B5101425 1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine

1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine

Cat. No.: B5101425
M. Wt: 406.4 g/mol
InChI Key: RWQRXEOWBCJSSR-UHFFFAOYSA-N
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Description

1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an oxadiazole ring. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-27(13-19-24-21(26-30-19)14-6-8-22-9-7-14)12-15-11-23-25-20(15)17-5-4-16(28-2)10-18(17)29-3/h4-11H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQRXEOWBCJSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=C(C=C(C=C2)OC)OC)CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings, using reagents such as halogens or alkylating agents.

Scientific Research Applications

1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole structures, which may have different substituents and exhibit varying biological activities.

    Pyridine Derivatives: Compounds containing pyridine rings, which are commonly studied for their pharmacological properties.

    Oxadiazole Derivatives: Compounds with oxadiazole rings, known for their diverse applications in medicinal chemistry and materials science.

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